molecular formula C8H17ClN2O B1424365 4-(Pyrrolidin-3-YL)morpholine hydrochloride CAS No. 1989671-45-5

4-(Pyrrolidin-3-YL)morpholine hydrochloride

Cat. No.: B1424365
CAS No.: 1989671-45-5
M. Wt: 192.68 g/mol
InChI Key: NYWPZMNBIBFPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Profile 4-(Pyrrolidin-3-yl)morpholine hydrochloride (CAS 1219979-89-1) is an organic compound featuring a morpholine ring linked directly to a pyrrolidine ring. Its molecular formula is C8H18Cl2N2O and it has a molecular weight of 229.15 g/mol . This dihydrochloride salt is typically supplied as a solid and should be stored under an inert atmosphere at 2-8°C to maintain stability . Research Significance and Applications This compound serves as a valuable bifunctional building block in medicinal chemistry and drug discovery research. Its structure combines two privileged scaffolds known for their favorable physicochemical properties: the pyrrolidine ring and the morpholine ring . The saturated, three-dimensional nature of the pyrrolidine ring helps to increase molecular complexity and explore pharmacophore space more efficiently than flat, aromatic systems, which can improve solubility and other ADME properties . The morpholine ring is a common motif used to modulate solubility and pharmacokinetic parameters. While specific biological data for 4-(Pyrrolidin-3-yl)morpholine hydrochloride is not widely published, its structural features make it a versatile intermediate for constructing novel molecules. Researchers may employ it in the synthesis of compounds for various therapeutic areas, leveraging the pyrrolidine scaffold's prevalence in drugs targeting the central nervous system, metabolic diseases, and infectious diseases . Handling and Safety This compound requires careful handling. It has associated hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet for detailed handling protocols and use appropriate personal protective equipment. Regulatory Compliance Statement This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-pyrrolidin-3-ylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;/h8-9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWPZMNBIBFPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-45-5
Record name 4-(pyrrolidin-3-yl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Synthesis via Reductive Amination or Nucleophilic Substitution

The most common approach to synthesize 4-(Pyrrolidin-3-yl)morpholine hydrochloride involves:

  • Step 1: Preparation or procurement of the pyrrolidin-3-yl intermediate, often as a free amine or suitable precursor.
  • Step 2: Reaction of this intermediate with morpholine or morpholine derivatives, typically via nucleophilic substitution or reductive amination.
  • Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

This method benefits from straightforward reaction conditions, good yields, and scalability.

Alkylation Using Halogenated Morpholine Derivatives

A prevalent synthetic route reported involves the alkylation of pyrrolidine derivatives with halogenated morpholine compounds, such as N-(2-chloroethyl)morpholine hydrochloride, under basic conditions:

  • Reagents: Pyrrolidine or substituted pyrrolidine hydrochlorides, N-(2-chloroethyl)morpholine hydrochloride
  • Conditions: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3) to neutralize the acid and promote nucleophilic substitution.
  • Temperature: Moderate heating (e.g., 60–100 °C) to facilitate the reaction.
  • Outcome: Formation of 4-(Pyrrolidin-3-yl)morpholine derivatives in good to excellent yields (63–74%).

This approach is supported by literature on related compounds where alkylation of pyrrolidine rings with morpholine-based alkylating agents efficiently yields the target molecules.

Cyclization Strategies

Though less common for this specific compound, some synthetic routes involve cyclization reactions where linear precursors undergo intramolecular ring closure to form the pyrrolidine and morpholine rings sequentially or concurrently. Such methods may involve:

  • Precursors: Amino alcohols and haloalkylamines
  • Catalysts: Acid or base catalysis
  • Solvents: Polar solvents like methanol or tetrahydrofuran (THF)

These methods require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
1 Pyrrolidine hydrochloride + N-(2-chloroethyl)morpholine hydrochloride + K2CO3 DMF 60–100 °C 63–74 Alkylation under basic conditions
2 Reductive amination of pyrrolidin-3-one with morpholine Methanol, reductant (e.g., NaBH3CN) 20–70 °C Moderate Alternative method, requires purification
3 Cyclization of amino alcohol precursors THF or MeOH Reflux Variable Less common, more complex setup

Purification Techniques

  • Recrystallization: From solvents such as ethanol or ethyl acetate to obtain pure hydrochloride salt.
  • Chromatography: Silica gel column chromatography for intermediates or when side products are present.
  • Salt Formation: Treatment with HCl gas or aqueous HCl to isolate the hydrochloride salt, enhancing stability and crystallinity.

Research Findings and Analysis

  • The alkylation method using N-(2-chloroethyl)morpholine hydrochloride is well-documented for producing morpholine-substituted pyrrolidines with high selectivity and yield.
  • The use of potassium carbonate as a base in DMF solvent facilitates the nucleophilic substitution by deprotonating the amine and scavenging HCl formed during the reaction.
  • Reaction temperatures between 60 °C and 100 °C optimize the rate without promoting decomposition.
  • The hydrochloride salt form improves the compound's solubility and handling properties, which is critical for further biological or chemical applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Alkylation with halogenated morpholine Pyrrolidine hydrochloride, N-(2-chloroethyl)morpholine hydrochloride, K2CO3 DMF, 60–100 °C 63–74 High yield, scalable Requires dry solvents, careful temp control
Reductive amination Pyrrolidin-3-one, morpholine, reductant (NaBH3CN) Methanol, 20–70 °C Moderate Mild conditions Purification needed, moderate yield
Cyclization of amino alcohols Amino alcohol precursors, acid/base catalyst THF or MeOH, reflux Variable Potential for stereoselectivity Complex setup, lower yields

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-3-YL)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: N-substituted morpholine or pyrrolidine derivatives.

Scientific Research Applications

4-(Pyrrolidin-3-YL)morpholine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-YL)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-(Piperidin-3-Ylmethyl)morpholine Dihydrochloride Hydrate

  • Structure : Features a piperidine (six-membered ring) linked via a methylene group to morpholine, forming a dihydrochloride hydrate.
  • Molecular Formula : C₁₀H₂₄Cl₂N₂O₂ (hydrate form).
  • Molecular Weight : 275.22 g/mol .
  • Key Differences :
    • The piperidine ring introduces increased hydrophobicity and conformational flexibility compared to pyrrolidine.
    • The hydrate form enhances aqueous solubility, making it advantageous for formulations requiring high bioavailability .
  • Applications: Potential use in receptor modulation due to the extended alkyl chain and piperidine’s affinity for lipid-rich environments .

4-(Azetidin-3-YL)morpholine Hydrochloride

  • Structure : Substitutes pyrrolidine with azetidine (four-membered ring).
  • Molecular Formula : C₇H₁₅ClN₂O.
  • Molecular Weight : 178.66 g/mol .
  • Lower molecular weight may enhance blood-brain barrier penetration .
  • Applications : Suitable for targets requiring compact, rigid scaffolds, such as enzyme active-site inhibitors .

4-[4-Methylpyrrolidine-3-Carbonyl]morpholine Hydrochloride

  • Structure : Incorporates a methyl-substituted pyrrolidine linked via a carbonyl group to morpholine.
  • Molecular Formula : C₁₀H₁₉ClN₂O₂.
  • Molecular Weight : 234.72 g/mol .
  • Key Differences :
    • The carbonyl group increases polarity, improving solubility in polar solvents.
    • Methyl substitution enhances lipophilicity, balancing membrane permeability and solubility .
  • Applications : Likely used in prodrug designs or as intermediates for kinase inhibitors .

Amorolfine Hydrochloride

  • Structure : Complex morpholine derivative with a tert-pentylphenylpropyl side chain.
  • Molecular Formula: C₂₁H₃₅NO·HCl.
  • Molecular Weight : 353.97 g/mol .
  • Key Differences :
    • The bulky hydrophobic side chain confers strong antifungal activity by disrupting fungal membrane synthesis.
    • High melting point (204–206°C) indicates thermal stability .
  • Applications : Clinically used as a topical antifungal agent .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
4-(Pyrrolidin-3-YL)morpholine HCl C₈H₁₆N₂O·2HCl 228.92 Morpholine + pyrrolidine CNS drug building blocks
4-(Piperidin-3-Ylmethyl)morpholine HCl C₁₀H₂₄Cl₂N₂O₂ 275.22 Piperidine + methylene linker + hydrate Receptor modulators, high solubility
4-(Azetidin-3-YL)morpholine HCl C₇H₁₅ClN₂O 178.66 Azetidine (4-membered ring) Enzyme inhibitors, BBB penetration
4-[4-Methylpyrrolidine-3-Carbonyl] HCl C₁₀H₁₉ClN₂O₂ 234.72 Methylpyrrolidine + carbonyl Kinase inhibitors, prodrugs
Amorolfine HCl C₂₁H₃₅NO·HCl 353.97 Bulky tert-pentylphenylpropyl side chain Topical antifungals

Research Findings and Implications

  • Solubility and Bioavailability : The dihydrochloride salt of the target compound ensures moderate solubility, while the hydrate form of the piperidine analog () offers superior aqueous solubility .
  • Pharmacokinetics : Azetidine derivatives (e.g., ) exhibit enhanced BBB penetration due to lower molecular weight and rigidity, whereas bulkier analogs like Amorolfine are restricted to topical use .
  • Synthetic Accessibility : Pyrrolidine and piperidine derivatives are synthetically straightforward, whereas azetidine’s ring strain necessitates specialized methods .

Biological Activity

4-(Pyrrolidin-3-YL)morpholine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its applications in pharmacology.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a pyrrolidine moiety. Its molecular formula is C8H16ClN2OC_8H_{16}ClN_2O, with a molecular weight of approximately 190.68 g/mol. The presence of both morpholine and pyrrolidine enhances its solubility and bioavailability, making it suitable for various biological applications.

4-(Pyrrolidin-3-YL)morpholine hydrochloride has been studied for its interactions with various biological targets, particularly within the context of kinase inhibition. Kinases play crucial roles in cell signaling pathways, and compounds that modulate their activity can have significant therapeutic implications, especially in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that 4-(Pyrrolidin-3-YL)morpholine hydrochloride exhibits selective inhibition against specific kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of c-KIT, a kinase associated with certain types of leukemia and solid tumors. The compound's ability to induce apoptosis in cancer cell lines has also been documented, indicating its potential as an anticancer agent.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
c-KIT InhibitionSelective inhibition
Induction of ApoptosisIncreased apoptosis in cancer cells
Modulation of CB2 ReceptorAgonist activity

Case Study 1: Anticancer Properties

A study evaluated the effects of 4-(Pyrrolidin-3-YL)morpholine hydrochloride on leukemia cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased rates of apoptosis compared to control groups. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies targeting c-KIT mutations.

Case Study 2: Pain Management Applications

Research has also explored the analgesic properties of compounds related to 4-(Pyrrolidin-3-YL)morpholine hydrochloride. In animal models, these compounds demonstrated efficacy in reducing pain responses, potentially through modulation of the CB2 cannabinoid receptor pathway. This opens avenues for further investigation into its use as a therapeutic agent for chronic pain management.

Q & A

Q. How can researchers optimize the synthesis of 4-(pyrrolidin-3-yl)morpholine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization often involves adjusting reaction solvents, temperature, and stoichiometry. For example, acetonitrile has been used as a solvent in morpholine-related syntheses under agitation at 25±5°C to enhance intermediate stability . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) can improve purity. Monitoring reaction progress with TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) or LC-MS ensures intermediate formation .

Q. What analytical techniques are recommended for characterizing 4-(pyrrolidin-3-yl)morpholine hydrochloride?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm structure (e.g., pyrrolidine δ ~2.5–3.5 ppm; morpholine δ ~3.6–4.0 ppm) .
  • HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5%–95% ACN over 20 min) to assess purity ≥98% .
  • Mass Spectrometry: ESI-MS (positive mode) for molecular ion [M+H]⁺ matching theoretical mass (e.g., ~194.6 g/mol for free base) .

Q. How should researchers evaluate the stability of this compound under different storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Store aliquots at -20°C (desiccated), 4°C, and RT.
  • Analyze degradation via HPLC at 0, 1, 3, and 6 months.
  • Monitor hygroscopicity by TGA (5–10% weight loss at 100°C indicates moisture sensitivity) .

Q. What solvent systems are suitable for solubility testing of this hydrochloride salt?

Methodological Answer: Use a tiered approach:

  • Primary solvents: Water, PBS (pH 7.4), DMSO.
  • Secondary solvents: Ethanol, methanol, acetonitrile (for organic compatibility).
  • Quantify solubility via UV-Vis (λmax ~210–230 nm) or gravimetric analysis after 24-hr agitation .

Q. How can contradictory purity data from different synthesis batches be resolved?

Methodological Answer:

  • Cross-validate with orthogonal methods: Compare HPLC (UV detection) with ion chromatography (for chloride content).
  • Perform elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?

Methodological Answer:

  • Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclization steps.
  • Resolve racemic mixtures via chiral HPLC (Chiralpak IA column, heptane:IPA:DEA 90:10:0.1) .
  • Confirm enantiomeric excess (ee) by polarimetry or chiral NMR shift reagents .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-31G*) to map electron density on pyrrolidine N and morpholine O.
  • Simulate transition states for SN2 reactions (e.g., with methyl iodide) using Gaussian09 .

Q. What in vitro assays are appropriate for studying its biological activity as a kinase inhibitor intermediate?

Methodological Answer:

  • Kinase inhibition: Use TR-FRET assays (e.g., EGFR or PI3K kinases) with ATP-conjugated fluorescent probes.
  • Cellular uptake: Label with ³H or ¹⁴C isotopes; measure intracellular concentration via scintillation counting .

Q. How do researchers reconcile conflicting data on its catalytic activity in Pd-mediated cross-coupling reactions?

Methodological Answer:

  • Systematically vary ligands (e.g., XPhos vs. SPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (toluene vs. dioxane).
  • Analyze byproduct formation via GC-MS to identify competing pathways (e.g., β-hydride elimination) .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

Methodological Answer:

  • Replace traditional solvents with Cyrene or 2-MeTHF.
  • Employ flow chemistry for continuous processing (residence time ~30 min, 60°C) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidin-3-YL)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidin-3-YL)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.